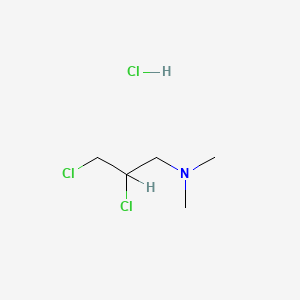

1,2-Dichloro-3-(dimethylamino)propane hydrochloride

Description

Properties

IUPAC Name |

2,3-dichloro-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Cl2N.ClH/c1-8(2)4-5(7)3-6;/h5H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGWRIMVCVNMMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CCl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50786-84-0 | |

| Record name | 1-Propanamine, 2,3-dichloro-N,N-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50786-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propylamine, 2,3-dichloro-N,N-dimethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050786840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC150231 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Chemical Reactions Analysis

1,2-Dichloro-3-(dimethylamino)propane hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are not extensively documented.

Scientific Research Applications

1,2-Dichloro-3-(dimethylamino)propane hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1,2-Dichloro-3-(dimethylamino)propane hydrochloride is primarily related to its role as an intermediate in drug synthesis. It interacts with various molecular targets and pathways depending on the final pharmaceutical product it helps to create. For instance, in the synthesis of chlorpromazine, it contributes to the formation of a compound that affects neurotransmitter pathways in the brain .

Comparison with Similar Compounds

Table 1. Comparison with ALDH Inhibitors

Key Differences :

- Reactivity: The target compound’s dichloropropane backbone may confer higher electrophilicity compared to the propanone-based Aldi series, influencing reaction pathways.

- Biological Activity : The Aldi compounds are explicitly designed as enzyme inhibitors, while the target’s biological role remains uncharacterized in the evidence.

Chlorinated Propanes

Chlorinated propane derivatives, such as 1,2-dichloropropane (CAS: 78-87-5) and 1,2,3-trichloropropane (CAS: 96-18-4), lack the dimethylamino group and hydrochloride moiety, leading to distinct properties (Table 2).

Table 2. Comparison with Chlorinated Propanes

Key Differences :

- Volatility : 1,2-Dichloropropane is highly volatile (boiling point: 96°C ), whereas the target compound’s hydrochloride salt likely reduces volatility.

- Toxicity: Chlorinated propanes are well-documented toxins, but the target’s amino group may alter its metabolic fate and toxicity profile.

Hydrochloride Salts

Hydrochloride salts like dopamine hydrochloride (CAS: 62-31-7) and Ecgonine methylester-D3.HCl (CAS: DEA No. 9180 CII) share ionic characteristics but differ in core structure and applications (Table 3).

Table 3. Comparison with Hydrochloride Salts

Key Differences :

- Functionality : The target compound’s dichlorinated structure contrasts with dopamine’s catecholamine or Ecgonine’s tropane alkaloid backbone.

- Solubility: Hydrochloride salts generally enhance water solubility, but steric effects from the dimethylamino group in the target compound may reduce solubility compared to dopamine.

Biological Activity

Overview

1,2-Dichloro-3-(dimethylamino)propane hydrochloride (CAS No. 50786-84-0) is a chemical compound characterized by its molecular formula C₅H₁₃Cl₂N. It is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the production of various therapeutic agents. This compound exhibits notable biological activity, which is significant for its applications in medicinal chemistry.

This compound is synthesized through a multi-step process involving the reaction of dimethylamine with allyl alcohol, followed by chlorination using thionyl chloride. The compound is a crystalline substance, soluble in water, with a melting point of approximately 140-143°C.

The biological activity of this compound is largely attributed to its role as an intermediate in drug synthesis. It interacts with various molecular targets and pathways depending on the final pharmaceutical product it helps create. For example, it plays a crucial role in the synthesis of chlorpromazine, which affects neurotransmitter pathways in the brain.

Biological Activity

This compound has been studied for its potential biological effects:

Case Studies and Research Findings

- Pharmacological Studies : In studies involving animal models, compounds derived from this compound have shown varied effects on behavior and physiological responses due to their influence on neurotransmitter levels.

- Toxicological Assessments : Toxicological profiles suggest that exposure to similar compounds can lead to adverse health effects such as respiratory issues and weight loss in animal models . However, specific data on the toxicity of this compound remains sparse.

Comparative Analysis

The biological activity of this compound can be compared with related compounds:

| Compound Name | Biological Activity | Applications |

|---|---|---|

| 3-Dimethylaminopropyl chloride hydrochloride | Similar neurotransmitter modulation effects | Pharmaceutical synthesis |

| 2-Chloro-N,N-dimethylpropylamine hydrochloride | Comparable uses in drug development | Intermediate in medicinal chemistry |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2-Dichloro-3-(dimethylamino)propane hydrochloride, considering proximity-induced instability of functional groups?

- Methodological Answer : The compound’s synthesis is challenged by the instability of intermediates due to reactive amino and chloro groups. A validated approach involves the Mannich reaction, where dimethylamine hydrochloride reacts with a chlorinated carbonyl precursor under controlled pH (e.g., buffered ethanol). To minimize decomposition, maintain anhydrous conditions and low temperatures (<10°C) during intermediate isolation. Purification via recrystallization in non-polar solvents (e.g., ethyl acetate/hexane mixtures) improves yield .

Q. How can researchers ensure accurate identification and nomenclature of this compound to avoid ambiguity in cross-disciplinary studies?

- Methodological Answer : Use IUPAC naming conventions and cross-validate structural assignments with spectroscopic data (e.g., H/C NMR, FT-IR). For hydrochloride salts, confirm counterion presence via ion chromatography or elemental analysis. Ambiguities arise from interchangeable terms like "hydrochloride" vs. "HCl adduct"; explicitly state the salt form in publications and specify CAS registry numbers (if available) to avoid confusion .

Q. What analytical techniques are critical for assessing purity and structural integrity?

- Methodological Answer : Employ a tiered analytical workflow:

- Purity : HPLC with UV detection (λ = 210–230 nm) using a C18 column and acetonitrile/water gradient.

- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular ion verification and 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities.

- Stability Monitoring : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic sampling to track degradation products .

Advanced Research Questions

Q. How can contradictory reactivity data in literature be systematically resolved?

- Methodological Answer : Contradictions often arise from impurities or varying reaction conditions. To address this:

- Reproduce Studies : Replicate protocols with rigorous impurity profiling (e.g., LC-MS).

- Control Experiments : Compare reactivity in anhydrous vs. hydrated solvents.

- Computational Modeling : Use DFT calculations to predict reaction pathways (e.g., nucleophilic substitution vs. elimination) under different pH or solvent polarities .

Q. What mechanistic insights explain the compound’s instability under basic or aqueous conditions?

- Methodological Answer : The dimethylamino group facilitates hydrolysis via nucleophilic attack on adjacent chloro substituents. Kinetic studies (e.g., Cl NMR) reveal rapid degradation at pH > 7, forming 3-(dimethylamino)-1,2-propanediol as a major byproduct. Stabilization strategies include:

- Lyophilization : Store as a lyophilized powder under inert gas.

- Buffered Solutions : Use citrate buffers (pH 4–5) to suppress hydrolysis during biological assays .

Q. How can researchers design experiments to evaluate the compound’s interaction with biomolecules (e.g., enzymes or DNA)?

- Methodological Answer :

- Enzyme Inhibition : Conduct kinetic assays (e.g., Michaelis-Menten plots) with purified enzymes, monitoring activity changes via spectrophotometry.

- DNA Binding : Use fluorescence intercalator displacement (FID) assays or circular dichroism (CD) to assess groove-binding vs. intercalation.

- Computational Docking : Predict binding modes using AutoDock Vina with homology-modeled protein structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.